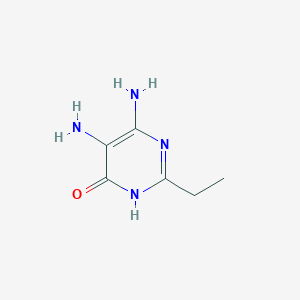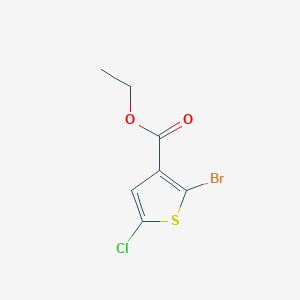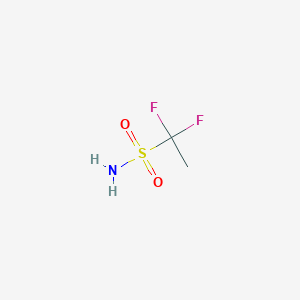
1,1-Difluoroethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Difluoroethanesulfonamide is an organofluorine compound characterized by the presence of two fluorine atoms attached to an ethane backbone, along with a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Difluoroethanesulfonamide can be synthesized through several methods. One common approach involves the reaction of ethane with sulfuryl fluoride (SO2F2) in the presence of a catalyst to introduce the sulfonamide group. The reaction conditions typically include moderate temperatures and pressures to ensure efficient conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Difluoroethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may involve reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Sulfonic acids or sulfonate esters.
Reduction: Amines or other reduced derivatives.
Substitution: Halogenated or functionalized ethane derivatives.
Applications De Recherche Scientifique
1,1-Difluoroethanesulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonamide groups into target molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or enzyme inhibition properties.
Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1-Difluoroethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can act as a competitive inhibitor of enzymes that utilize similar substrates, thereby affecting biochemical pathways. The fluorine atoms may also enhance the compound’s stability and reactivity, contributing to its overall effects.
Comparaison Avec Des Composés Similaires
1,1-Difluoroethane: A related compound with similar fluorine substitution but lacking the sulfonamide group.
Ethanesulfonamide: Similar structure but without the fluorine atoms.
Uniqueness: 1,1-Difluoroethanesulfonamide is unique due to the combination of fluorine atoms and the sulfonamide group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
1821384-86-4 |
|---|---|
Formule moléculaire |
C2H5F2NO2S |
Poids moléculaire |
145.13 g/mol |
Nom IUPAC |
1,1-difluoroethanesulfonamide |
InChI |
InChI=1S/C2H5F2NO2S/c1-2(3,4)8(5,6)7/h1H3,(H2,5,6,7) |
Clé InChI |
MFTFOJVDERPKEG-UHFFFAOYSA-N |
SMILES canonique |
CC(F)(F)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


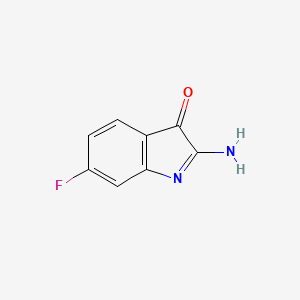
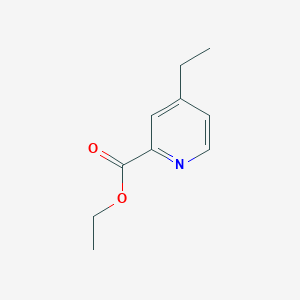
![Methyl 3-bromofuro[2,3-c]pyridine-5-carboxylate](/img/structure/B13116936.png)
![tert-butyl N-[2-[7-[(2-methylphenyl)methyl]-8-oxo-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-11-yl]ethyl]carbamate](/img/structure/B13116939.png)
![(5-Chloropyrazolo[1,5-A]pyridin-2-YL)methanamine](/img/structure/B13116943.png)
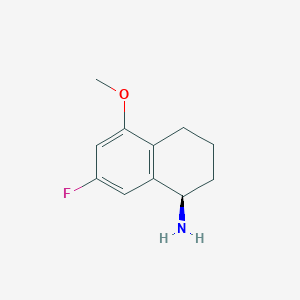

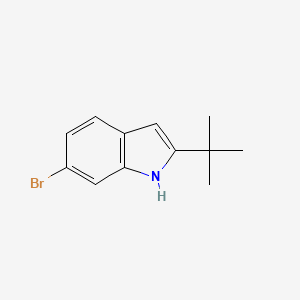
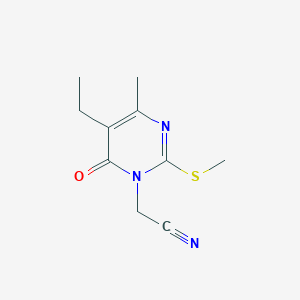
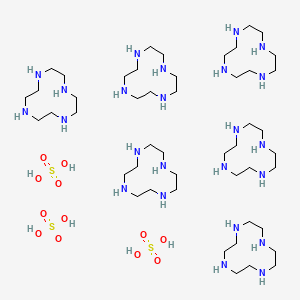
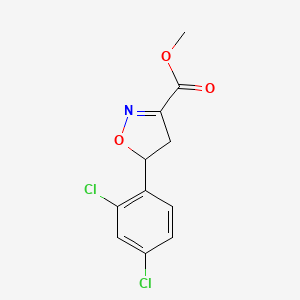
![3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B13116989.png)
